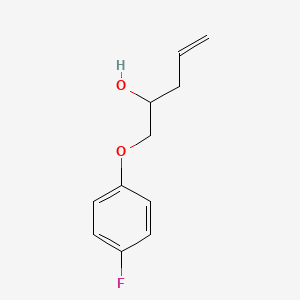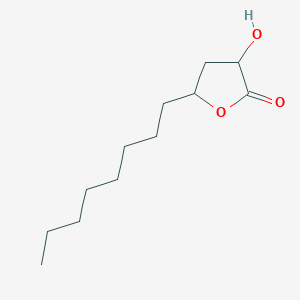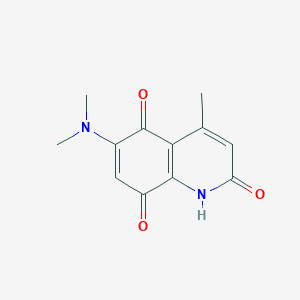
7-Hexadecene
Descripción general
Descripción
7-Hexadecene, also known as this compound, is a long-chain hydrocarbon with the molecular formula C₁₆H₃₂. It is an unsaturated alkene with a double bond located at the seventh carbon atom in the chain. This compound is part of the larger family of alkenes, which are characterized by the presence of at least one carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-Hexadecene can be synthesized through several methods. One common approach involves the reduction of ω-7-hexadecenlactone (ambrettolide) using lithium aluminum hydride (LAH). This reduction process yields cis-hexadec-7-ene-1,16-diol, which can then be further processed to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene molecules to form longer hydrocarbon chains, which are then selectively hydrogenated to produce the desired alkene. The reaction conditions typically include high pressure and temperature, along with the use of specific catalysts to control the polymerization process.
Análisis De Reacciones Químicas
Types of Reactions
7-Hexadecene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: The addition of hydrogen to the compound, typically resulting in the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃). These reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons such as hexadecane.
Substitution: Halogenated alkenes.
Aplicaciones Científicas De Investigación
7-Hexadecene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the production of various chemicals.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized as a surface-active agent, lubricant, and additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-Hexadecene involves its interaction with molecular targets such as lipid bilayers. It can permeate through these bilayers due to its non-polar nature and weak hydrogen bond acidity and basicity . This property makes it an excellent model for studying membrane permeability and the transport of molecules across biological membranes.
Comparación Con Compuestos Similares
7-Hexadecene can be compared with other similar compounds such as:
1-Hexadecene:
Bicyclo[7.7.0]hexadec-1(9)-ene: This compound has a bicyclic structure and different chemical properties.
This compound is unique due to its specific double bond position, which influences its reactivity and interactions with other molecules.
Propiedades
Número CAS |
18899-19-9 |
|---|---|
Fórmula molecular |
C16H32 |
Peso molecular |
224.42 g/mol |
Nombre IUPAC |
hexadec-7-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16H2,1-2H3 |
Clave InChI |
JZPUSPPFVAJNGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(3-Methyl-2-buten-1-yl)oxy]benzoic acid](/img/structure/B8430089.png)
![2-Methyl-5-{[3-(trifluoromethyl)benzoyl]amino}benzoic acid](/img/structure/B8430099.png)


